molecular formula C22H17Cl2N3O3 B2537981 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923166-20-5

1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2537981
M. Wt: 442.3
InChI Key: OZMJCVWRBBRAIM-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a derivative of the pyrido[3,2-d]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidine derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related pyrido[4,3-d]pyrimidine-2,4-diones has been reported, where a representative antithrombotic compound was synthesized from an enamine precursor in good yield by two methods. The thermal fusion with ureas yielded the desired pyrimidine diones and unexpected ester byproducts. The structure of these compounds was elucidated using spectroscopic methods and further confirmed by ozonolysis and oxidative hydrolysis .

Molecular Structure Analysis

For a related compound, the pyrimidine rings were found to be nearly planar, with slight deviations at the 5- and 6-positions. The benzene ring attached to the pyrimidine was nearly perpendicular, indicating a significant dihedral angle between these rings. This structural information suggests that the 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione might also exhibit a planar pyrimidine core with perpendicular benzyl substituents, which could influence its chemical reactivity and physical properties .

Chemical Reactions Analysis

The related compounds demonstrated the ability to form hydrogen bonds, which is a common feature in pyrimidine derivatives. The amino group in the tetrahydropyrimidine-2,4-dione was a hydrogen-bond donor to the exocyclic oxygen atom of an adjacent molecule, forming an inversion dimer. This suggests that the compound may also participate in hydrogen bonding, which could affect its solubility, crystallinity, and potential for forming polymorphs .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are not provided in the papers, the structural analysis of related compounds indicates that the planarity of the pyrimidine ring and the perpendicular arrangement of the benzyl groups could influence its melting point, solubility, and stability. The presence of hydrogen bonding could also affect the compound's boiling point and its behavior in different solvents .

Scientific Research Applications

Synthesis and Characterization

Unique Chlorine Effect and Synthesis Techniques

Research has demonstrated unique approaches to synthesizing derivatives of pyrido[3,2-d]pyrimidine diones, highlighting the role of chlorine in regioselective synthesis. Malik et al. (2006) explored the anti-HIV activity of certain uracil derivatives, utilizing the chlorine effect for one-pot synthesis of bis(o-chlorobenzyl)pyrimidine-2,4-diones (Malik, Singh, & Kumar, 2006).

Nonlinear Optical Properties

Shettigar et al. (2009) investigated the nonlinear optical properties of novel styryl dyes, including derivatives of pyrido[3,2-d]pyrimidine diones, identifying their potential in nonlinear optical material applications due to their significant absorption cross-section (Shettigar et al., 2009).

Novel Synthesis Methods

Osyanin et al. (2014) proposed a novel synthesis method for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting innovative approaches to crafting these heterocycles, which are essential in pharmaceutical chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Bioactivity and Applications

Urease Inhibition

The synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives were studied for their urease inhibition activity, showing potential in agricultural and medicinal applications due to their bioactivity (Rauf et al., 2010).

LHRH Receptor Antagonists

Sasaki et al. (2003) discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative with potent and orally active non-peptide antagonist properties for the human luteinizing hormone-releasing hormone (LHRH) receptor, showcasing the compound's therapeutic potential (Sasaki et al., 2003).

Structural and Spectral Exploration

Computational and Spectral Analysis

Ashraf et al. (2019) synthesized and explored the structural, spectral, and computational aspects of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, providing insights into their electronic structures and potential applications (Ashraf et al., 2019).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O3/c1-30-16-7-4-14(5-8-16)12-27-21(28)20-19(3-2-10-25-20)26(22(27)29)13-15-6-9-17(23)18(24)11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMJCVWRBBRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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